Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a chloroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate typically involves the reaction of benzyloxycarbonyl chloride with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized or reduced under specific conditions to modify the compound’s properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids and bases are used for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate and sodium borohydride are used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, carboxylic acids, and modified benzyloxycarbonyl compounds .
Wissenschaftliche Forschungsanwendungen
Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate involves its interaction with various molecular targets. The chloro group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to target specific enzymes or receptors. Additionally, the benzyloxycarbonyl group can undergo metabolic transformations, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate: This compound has a phenyl group instead of a chloro group, leading to different reactivity and applications.
Methyl {[(benzyloxy)carbonyl]amino}(3-oxetanyl)acetate: This compound contains an oxetanyl group, which imparts unique chemical properties.
Uniqueness
Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate is unique due to its chloro group, which provides distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
64356-76-9 |
---|---|
Molekularformel |
C11H12ClNO4 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
methyl 2-chloro-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C11H12ClNO4/c1-16-10(14)9(12)13-11(15)17-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,15) |
InChI-Schlüssel |
SYNRPURHIGSTFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(NC(=O)OCC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.